molecular formula C8H7NO5 B13620715 4-Methoxypyridine-2,3-dicarboxylic acid

4-Methoxypyridine-2,3-dicarboxylic acid

Cat. No.: B13620715
M. Wt: 197.14 g/mol
InChI Key: QWIGDHXRNNEZJM-UHFFFAOYSA-N
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Description

4-Methoxypyridine-2,3-dicarboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by a pyridine ring substituted with methoxy and carboxylic acid groups at the 4th, 2nd, and 3rd positions, respectively. It is a derivative of pyridine, which is a significant heterocyclic unit found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxypyridine-2,3-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF can yield substituted pyridines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic methods, such as copper or nickel catalysis, can enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups on the pyridine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridine derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 4-methoxypyridine-2,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its action include modulation of enzyme activity and receptor signaling .

Comparison with Similar Compounds

  • Pyridine-2,3-dicarboxylic acid
  • Pyridine-4-carboxylic acid
  • 4-Methoxypyridine

Comparison: 4-Methoxypyridine-2,3-dicarboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity compared to other pyridine derivatives. For instance, the methoxy group can influence the electron density on the ring, affecting the compound’s reactivity in substitution and addition reactions .

Properties

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

4-methoxypyridine-2,3-dicarboxylic acid

InChI

InChI=1S/C8H7NO5/c1-14-4-2-3-9-6(8(12)13)5(4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13)

InChI Key

QWIGDHXRNNEZJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)C(=O)O)C(=O)O

Origin of Product

United States

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